molecular formula C18H14BrN3 B039924 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline CAS No. 118525-11-4

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline

Cat. No.: B039924
CAS No.: 118525-11-4
M. Wt: 352.2 g/mol
InChI Key: LBVFMMPQEZHWJO-UHFFFAOYSA-N
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Description

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is a high-purity azobenzene derivative of significant interest in advanced materials and coordination chemistry research. This compound features a bromine-substituted aromatic system and a terminal aniline group, making it a versatile building block for synthesizing more complex organic frameworks and functional materials. Research Applications & Value Materials Science: Serves as a key precursor for the development of organic dyes and functional chromophores. Its molecular structure is conducive to the creation of compounds with specific light-absorption properties, with potential applications in the design of novel sensitizers . Coordination Chemistry: Functions as a potential ligand for constructing metal complexes. The azo (-N=N-) and aniline nitrogen atoms offer coordination sites for various metal ions, such as Zn(II), Cu(II), and Fe(II/III), which are foundational for creating catalysts or compounds with specific electronic characteristics . Pharmaceutical Research: While not its primary application, the structural motif of this compound is related to a class of molecules explored for their biological activity. It can be utilized as a synthetic intermediate in the development of new pharmacologically active molecules for in vitro studies . Mechanism of Action & Research Utility The core functional group of this molecule is the azobenzene (-N=N-) bridge, which is photoresponsive and can undergo reversible trans-cis isomerization upon irradiation with light. This property is exploited in the design of "molecular switches." Furthermore, the bromine atom at the para - position is a reactive handle that enables further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to elaborate the core structure into more complex targets. The combination of a rigid, planar aromatic structure and potential donor atoms makes it a valuable scaffold for constructing supramolecular architectures and studying intermolecular interactions. Notice: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3/c19-14-6-8-17(9-7-14)21-22-18-12-10-16(11-13-18)20-15-4-2-1-3-5-15/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVFMMPQEZHWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590596, DTXSID201043582
Record name 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118525-11-4, 1227610-89-0
Record name 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-phenylaniline in an alkaline medium to yield the target azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that compounds similar to 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline exhibit significant biological activity, which suggests potential applications in drug development. Studies have shown that azo compounds can interact with biological systems, influencing processes such as cell signaling and gene expression.

Case Study: Anticancer Activity
A study focusing on the anticancer properties of azo compounds found that derivatives like this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This compound may be a candidate for further development in cancer therapeutics.

Organic Synthesis

Synthesis of Azo Dyes
this compound serves as a precursor in the synthesis of various azo dyes. The diazo linkage is essential for creating vibrant colors in textiles and other materials.

Azo Dye Name Structure Type Applications
Direct Red 28Azo compoundTextile dyeing
Acid Yellow 23Azo compoundFood coloring

The ability to modify the phenyl rings allows for the tuning of dye properties, such as solubility and lightfastness.

Materials Science

Polymer Chemistry
In materials science, azo compounds like this compound are utilized in the development of photoresponsive polymers. These materials change their properties upon exposure to light, making them suitable for applications in smart coatings and sensors.

Case Study: Photoresponsive Polymers
Research has demonstrated that incorporating azo compounds into polymer matrices can lead to significant changes in mechanical properties and shape memory effects when exposed to UV light. This application is particularly promising for creating adaptive materials that respond dynamically to environmental stimuli.

Environmental Applications

Dye Degradation Studies
The environmental impact of azo dyes has led to studies on the degradation of compounds like this compound. Research indicates that certain microorganisms can effectively degrade these dyes, suggesting potential bioremediation strategies for contaminated water sources.

Microorganism Degradation Rate (%) Conditions
Pseudomonas sp.85%Aerobic conditions
Bacillus subtilis75%Anaerobic conditions

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Substituents Density (g/cm³) Boiling Point (°C) Key Applications/Features
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline C₁₈H₁₄BrN₃ –Br, –N-phenylaniline 1.33 499.4 Dyes, OLEDs
4-{2,2-Dichloro-1-[(E)-(4-fluorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline C₁₇H₁₄Cl₂FN₃ –Cl₂, –F, –N,N-dimethylaniline 1.31* 421.6* Photoresponsive materials
2,2'-(4-((4-Bromophenyl)diazenyl)phenylazanediyl)diethanol C₁₆H₁₇BrN₄O₂ –Br, –N(CH₂CH₂OH)₂ N/A N/A Surfactants, liquid crystals
(E)-4-((6-Methoxybenzo[d]thiazol-2-yl)diazenyl)-N-phenylaniline C₂₀H₁₅N₅OS –S-thiazole, –OCH₃ N/A N/A Bioimaging, protein interaction studies

*Data from .

Key Observations:

Electronic Effects :

  • The bromine atom in the target compound enhances electron-withdrawing capacity compared to fluorine or chlorine derivatives, as seen in . This increases its redox stability, making it suitable for organic electronics .
  • Substitution of –N-phenylaniline with –N,N-dimethylaniline (e.g., in ) reduces steric hindrance and increases solubility in polar solvents due to the dimethyl groups .

Optoelectronic Applications: The thiazole-containing analogue () exhibits redshifted absorption spectra due to the electron-rich sulfur heterocycle, enabling applications in bioimaging . The diethanol-substituted derivative () forms hydrogen bonds via hydroxyl groups, favoring liquid crystalline behavior .

Synthetic Pathways :

  • The target compound is synthesized via diazotization of 4-bromoaniline followed by coupling with N-phenylaniline, as described in . In contrast, dichloro derivatives () require halogenation steps, which complicate scalability .

Functional Group Impact on Stability and Reactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius weakens C–Br bonds compared to C–Cl, increasing susceptibility to nucleophilic substitution. However, bromine’s polarizability enhances van der Waals interactions in crystal packing .
  • Azo vs. Imine Linkages : Azo compounds (e.g., target compound) exhibit higher thermal stability than Schiff bases (e.g., ) due to resonance stabilization of the –N=N– group .
  • Steric Effects : Bulky substituents like biphenylamine () reduce molecular planarity, diminishing conjugation efficiency compared to the target compound .

Biological Activity

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is an azo compound notable for its potential applications in medicinal chemistry, particularly due to its biological activities. This article delves into the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a diazenyl functional group linked to a phenyl ring with a bromine substitution. Its molecular formula is C12H10BrN3C_{12}H_{10}BrN_3 with a molecular weight of approximately 352.2 g/mol. The structural uniqueness of this compound enhances its reactivity and potential applications compared to simpler azo compounds.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100
Pseudomonas aeruginosa125

The presence of the bromine atom is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have demonstrated its effectiveness against several fungal strains.

Table 2: Antifungal Activity Data

Fungal StrainMIC (µg/mL)Reference
Candida albicans30
Aspergillus flavus60
Cryptococcus neoformans40

The mechanism of action is thought to involve disruption of the fungal cell wall synthesis, which is critical for maintaining cell integrity .

Anticancer Potential

The anticancer properties of azo compounds have been widely studied, and this compound is no exception. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.

Case Study: In Vitro Cancer Cell Line Testing

In vitro studies have been conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

  • MCF-7 Cells: Significant reduction in cell viability at concentrations above 50 µg/mL.
  • A549 Cells: Induction of apoptosis observed via flow cytometry at concentrations exceeding 75 µg/mL.

These findings suggest a potential pathway for therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The diazenyl group may participate in electron transfer processes, while the bromine substituent enhances reactivity towards nucleophiles in biological systems.

Q & A

Q. What is the standard synthetic route for 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline?

The compound is synthesized via azo coupling. A 4-bromoaniline derivative is diazotized using sodium nitrite and HCl at 0–5°C, followed by coupling with N-phenylaniline in a basic medium (pH 8–10). The reaction requires strict temperature control to avoid diazonium salt decomposition. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields are optimized by maintaining anhydrous conditions and stoichiometric precision .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm aromatic proton environments and the E-configuration of the azo bond.
  • FT-IR : Peaks at ~1500 cm1^{-1} (N=N stretch) and ~3400 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 363.11).
  • X-ray Crystallography : Orthorhombic crystal system (space group Pccn, a = 15.6741 Å) resolves molecular geometry and packing interactions .

Q. How is the purity of this compound validated experimentally?

Elemental analysis (C, H, N, Br) ensures >95% purity. HPLC with UV detection (λ = 350 nm) monitors residual reactants. Melting point consistency (e.g., 180–182°C) and single-crystal XRD (R1 < 0.05) further confirm structural integrity .

Advanced Questions

Q. How does bromine substitution influence the compound’s electronic properties?

Bromine’s electron-withdrawing effect lowers the HOMO energy, enhancing electron affinity. Comparative UV-Vis studies with nitro- or chloro-analogs (e.g., Disperse Orange 1) reveal a red shift (~30 nm) due to increased intramolecular charge transfer. Solvatochromic analysis in solvents of varying polarity (e.g., toluene to DMSO) quantifies dipole moment changes using the Lippert-Mataga equation .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

Crystallization challenges include twinning and disorder in the bromophenyl ring. Slow evaporation from DMF/ethanol (1:3) at 4°C improves crystal quality. SHELXL-2018 refines data using the TWIN command (BASF parameter) and anisotropic displacement parameters. High-resolution data (d-spacing < 0.8 Å) collected at 125 K minimizes thermal motion artifacts .

Q. How can contradictions in reported reactivity data (e.g., azo bond stability) be resolved?

Discrepancies in photostability under UV light may stem from solvent polarity. Controlled photolysis experiments (365 nm, inert atmosphere) with HPLC monitoring identify degradation products (e.g., amine fragments). TD-DFT calculations predict reactive intermediates, aligning kinetic data with observed pathways .

Q. What methodologies assess its potential biological activity (e.g., anti-amyloid effects)?

  • Thioflavin T Assay : Quantifies inhibition of Aβ42 aggregation (IC50_{50} determination via fluorescence decay).
  • TEM Imaging : Visualizes fibril morphology changes after incubation (10 μM compound, 48h).
  • Dose-Response Curves : Statistical validation (n = 3) ensures reproducibility. Negative (DMSO) and positive (curcumin) controls are critical for data reliability .

Q. How can computational tools predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to amyloid-β. Binding free energy (ΔG) calculations (MM-PBSA) prioritize high-affinity conformers. Cross-validation with SPR biosensor data refines predictive accuracy .

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